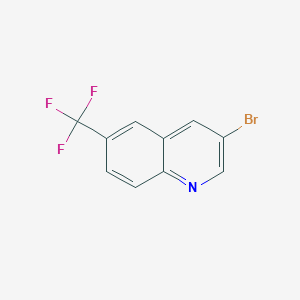

3-Bromo-6-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-6-3-7(10(12,13)14)1-2-9(6)15-5-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZOCEOAPZRERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Trifluoromethylation in Quinoline Scaffolds

An In-depth Technical Guide to the Physicochemical Characteristics of Trifluoromethylated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like quinine to modern antibiotics.[1] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Drug development professionals continually seek strategies to fine-tune these properties, and the introduction of the trifluoromethyl (CF₃) group has emerged as a particularly powerful tool.[2][3][4]

The incorporation of a trifluoromethyl group into a quinoline molecule is not a mere substitution; it is a strategic modification that can profoundly and predictably alter the compound's lipophilicity, electronic distribution, basicity (pKa), and metabolic stability.[5] These alterations are often synergistic, leading to enhanced membrane permeability, improved target binding, and a longer duration of action.[3][4][6] This guide provides an in-depth exploration of these key physicochemical characteristics, offering both the theoretical underpinnings and practical methodologies for their evaluation.

Part 1: Modulating Lipophilicity with the Trifluoromethyl Group

Theoretical Framework: The Lipophilic Nature of the CF₃ Group

A drug's ability to permeate biological membranes is intrinsically linked to its lipophilicity, a property quantified by the logarithm of the partition coefficient (logP).[7] The trifluoromethyl group is highly lipophilic, and its introduction into a quinoline scaffold typically leads to a significant increase in the molecule's logP value.[5] This enhanced lipophilicity can facilitate passage across cellular membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.[5][8] The increase in lipophilicity stems from the fluorine atoms' ability to form a stable hydration shell, which is less ordered than that around a corresponding methyl group, leading to a more favorable partitioning into a non-polar environment.

Quantitative Data: Lipophilicity of Trifluoromethylated Quinolines

The impact of trifluoromethylation on lipophilicity is best illustrated through comparative data. The following table presents experimentally determined and calculated logP values for a selection of quinoline derivatives, highlighting the increase in lipophilicity upon the introduction of a CF₃ group.

| Compound | R Group | Position of R | logP (Calculated/Experimental) | Source |

| Quinoline | H | - | 2.03 (Calculated) | PubChem |

| 2-(Trifluoromethyl)quinoline | CF₃ | 2 | 3.1 (Calculated) | PubChem |

| 7-(Trifluoromethyl)quinoline | CF₃ | 7 | 3.2 (Calculated) | [9] |

| Mefloquine | CF₃ | 2, 8 | 3.8 (Experimental) | DrugBank |

Experimental Protocol: Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A reliable and widely used method for the experimental determination of logP is RP-HPLC.[10][11] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Step-by-Step Methodology:

-

Preparation of Standards: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol).

-

Mobile Phase Preparation: A buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol) are prepared. The experiment is typically run under isocratic conditions with varying percentages of the organic modifier.

-

Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used.

-

Calibration Curve: The standard compounds are injected, and their retention times (t_R) are recorded. The logarithm of the retention factor (log k) is calculated for each standard using the formula: log k = log((t_R - t_0) / t_0), where t_0 is the column dead time. A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k values.

-

Sample Analysis: The trifluoromethylated quinoline of interest is injected under the same chromatographic conditions, and its log k is determined.

-

logP Calculation: The logP of the test compound is then extrapolated from the calibration curve.[10]

Diagram: Workflow for logP Determination by RP-HPLC

Caption: Workflow for logP determination using RP-HPLC.

Part 2: Electronic Effects and Basicity (pKa) Modulation

Theoretical Framework: Inductive Effects on the Quinoline Nitrogen

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to the quinoline ring, the CF₃ group exerts a powerful negative inductive effect (-I), pulling electron density away from the aromatic system.[12] This has a direct impact on the basicity of the quinoline nitrogen, which is a key determinant of a drug's ionization state at physiological pH. A lower pKa value indicates reduced basicity. This modulation of pKa can influence a drug's solubility, membrane permeability, and binding to its biological target.[3][6]

Quantitative Data: pKa Values of Trifluoromethylated Quinolines

The following table provides a comparison of pKa values, demonstrating the decrease in basicity of the quinoline nitrogen upon trifluoromethylation.

| Compound | R Group | Position of R | pKa | Source |

| Quinoline | H | - | 4.90 | [13] |

| 4-Chloroquinoline | Cl | 4 | 3.35 | [13] |

| 2-(Trifluoromethyl)quinoline | CF₃ | 2 | ~2-3 (Estimated) | General Chemical Principles |

| 8-(Trifluoromethyl)quinoline | CF₃ | 8 | ~3-4 (Estimated) | General Chemical Principles |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa of a compound.[14][15]

Step-by-Step Methodology:

-

Sample Preparation: A precise amount of the trifluoromethylated quinoline is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the midpoint of the buffer region of the titration curve.

Diagram: Inductive Effect of the CF₃ Group

References

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. nbinno.com [nbinno.com]

- 9. chem-casts.com [chem-casts.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.cnr.it [iris.cnr.it]

- 14. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 15. A computational approach to evaluate the pKa's of quinazoline derivatives [digitalarchive.library.bogazici.edu.tr]

Synthesis of Novel Quinoline Derivatives Containing a Trifluoromethyl Group: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Trifluoromethyl Group in Quinoline Scaffolds

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer and anti-inflammatory drugs.[1][2][3] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these heterocyclic scaffolds.[4][5] The introduction of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its overall drug-like properties.[1][5] This guide provides an in-depth exploration of the key synthetic methodologies for introducing the trifluoromethyl group into the quinoline core, offering researchers and drug development professionals a comprehensive resource for designing and executing the synthesis of novel trifluoromethylated quinoline derivatives.

I. Classical Annulation Strategies for Trifluoromethylated Quinolines

Traditional methods for quinoline synthesis have been effectively adapted to incorporate trifluoromethyl groups, typically by utilizing trifluoromethylated building blocks. These robust and well-established reactions offer reliable routes to a variety of substituted quinolines.

The Skraup-Doebner-von Miller Synthesis and its Trifluoromethyl Variants

The Skraup synthesis, a cornerstone of quinoline chemistry, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][7] A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds.[8] These methods can be adapted for the synthesis of trifluoromethylated quinolines by employing α,β-unsaturated trifluoromethyl ketones as starting materials. A notable modification allows for a reversal of the standard regiochemistry, leading to the formation of 2-trifluoromethyl quinolines in moderate to excellent yields when condensing α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid.[5]

Diagram 1: Modified Skraup-Doebner-Von Miller Synthesis for 2-CF₃-Quinolines

Caption: A modified Skraup-Doebner-von Miller reaction yielding 2-trifluoromethyl quinolines.

The Combes Synthesis for 2,4-Disubstituted Trifluoromethyl Quinolines

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[8][9][10][11][12] By utilizing a trifluoromethylated β-diketone, this method can be effectively employed to generate quinolines bearing a trifluoromethyl group. The regioselectivity of the cyclization step is influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[9] For instance, bulkier substituents on the diketone and the use of methoxy-substituted anilines favor the formation of 2-CF₃-quinolines.[9]

Experimental Protocol: Combes Synthesis of a 2-Trifluoromethyl-4-methylquinoline

-

Reaction Setup: To a solution of aniline (1.0 mmol) in polyphosphoric acid (5 mL), add 1,1,1-trifluoro-2,4-pentanedione (1.1 mmol).

-

Heating: Stir the mixture at 120 °C for 4 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Carefully neutralize the solution with aqueous sodium hydroxide (2 M) until a precipitate forms.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethyl-4-methylquinoline.

II. Modern Synthetic Approaches: C-H Functionalization and Photoredox Catalysis

Recent advancements in synthetic organic chemistry have opened up new avenues for the direct introduction of trifluoromethyl groups onto the quinoline scaffold, often with high regioselectivity and under mild reaction conditions.

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation is a highly desirable transformation as it avoids the need for pre-functionalized substrates.[13] Radical trifluoromethylation is a common strategy, where a trifluoromethyl radical (•CF₃) is generated and subsequently attacks the quinoline ring.[13][14] However, controlling the regioselectivity of this reaction can be challenging due to the multiple C-H bonds on the quinoline nucleus.[14]

Recent studies have demonstrated chelation-assisted, copper-catalyzed C-H trifluoromethylation of quinolines. For example, an 8-amido group can direct the regioselective trifluoromethylation to the C5 position.[15]

Table 1: Comparison of Trifluoromethylating Reagents for Radical C-H Functionalization

| Reagent | Reagent Type | Key Features |

| Togni Reagents | Electrophilic CF₃ source | Hypervalent iodine reagents, versatile for various substrates.[16][17][18][19] |

| Umemoto Reagents | Electrophilic CF₃ source | S-(Trifluoromethyl)dibenzothiophenium salts, known for high reactivity.[20][21][22][23] |

| Langlois Reagent | Radical CF₃ precursor | Sodium trifluoromethanesulfinate (CF₃SO₂Na), generates •CF₃ under oxidative conditions.[4][24][25][26][27] |

Photoredox Catalysis: A Mild and Green Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of trifluoromethylated heterocycles under mild and environmentally friendly conditions.[28][29][30] This methodology often involves the generation of a trifluoromethyl radical from a suitable precursor, such as Togni's reagent, through a single-electron transfer process mediated by a photocatalyst.[28][31][32]

A notable example is the divergent synthesis of 2-CF₃ substituted quinolines via the photoredox radical trifluoromethylation of ortho-vinylphenylisocyanides.[28] This method offers a broad substrate scope and good functional group tolerance.[28]

Diagram 2: General Workflow for Photoredox-Catalyzed Trifluoromethylation

Caption: Simplified workflow of a photoredox-catalyzed trifluoromethylation reaction.

III. Synthesis from Trifluoromethylated Building Blocks

An alternative and highly effective strategy involves the construction of the quinoline ring from precursors that already contain the trifluoromethyl group. This approach offers excellent control over the position of the CF₃ group.

Annulation of Trifluoromethylated Enamines

α-CF₃-enamines can be prepared and subsequently reacted with 2-nitrobenzaldehydes to yield ortho-nitro-substituted α,β-diaryl-CF₃-enones with high stereoselectivity.[33] A subsequent reduction of the nitro group using an Fe-AcOH system triggers an intramolecular cyclization to afford 2-CF₃-3-arylquinolines in high yields.[33] A one-pot procedure has also been developed for this transformation.[33]

Rhodium-Catalyzed [3+3] Annulation

A rhodium-catalyzed redox-neutral [3+3] annulation between anilines and CF₃-ynones using a traceless directing group provides a novel route to 2-trifluoromethylquinolines.[2] This method is scalable and the resulting products can be further functionalized.[2]

IV. Biological Significance of Trifluoromethylated Quinolines

The incorporation of trifluoromethyl groups into the quinoline scaffold has led to the discovery of compounds with a wide range of biological activities. These include potent anticancer,[34] antimalarial,[35] and antifungal properties.[3] For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated significant in vitro antimalarial activity.[35] Furthermore, novel quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models and have shown promising anticancer activity.[34] The enhanced biological activity is often attributed to the improved metabolic stability and increased lipophilicity conferred by the CF₃ group.[1]

Conclusion

The synthesis of novel quinoline derivatives containing a trifluoromethyl group is a vibrant and rapidly evolving field of research. While classical methods provide reliable access to a range of these valuable compounds, modern techniques such as C-H functionalization and photoredox catalysis are offering increasingly efficient, selective, and milder synthetic routes. The continued development of innovative synthetic strategies will undoubtedly accelerate the discovery of new trifluoromethylated quinoline-based therapeutic agents with enhanced pharmacological profiles. This guide has provided a comprehensive overview of the key synthetic approaches, equipping researchers with the knowledge to design and synthesize the next generation of these important molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. iipseries.org [iipseries.org]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-(Trifluoromethyl)quinoline|CAS 25199-76-2 [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Togni reagent II - Wikipedia [en.wikipedia.org]

- 17. Togni Reagent II - Enamine [enamine.net]

- 18. Togni reagent - Enamine [enamine.net]

- 19. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Umemoto Reagent I - Enamine [enamine.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]

- 25. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 26. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 27. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. Visible light-induced g-C3N4 catalyzed C–H acylation and trifluoromethylation of quinoxalinones: an efficient and recyclable approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. macmillan.princeton.edu [macmillan.princeton.edu]

- 32. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 33. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Biological Activity Screening of 3-Bromo-6-(trifluoromethyl)quinoline

Executive Summary & Scientific Rationale

The journey from a novel chemical entity to a validated therapeutic lead is a systematic process of empirical investigation. This guide provides a comprehensive framework for the initial biological activity screening of 3-Bromo-6-(trifluoromethyl)quinoline , a compound of significant interest due to its structural motifs. The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3]

The specific substitutions on this scaffold provide a compelling rationale for its investigation. The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group, known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby favorably influencing pharmacokinetic profiles.[4][5][6] Concurrently, the bromine atom, a halogen, can modulate the electronic properties of the molecule and participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to biological targets.[7] This combination of a proven pharmacophore with strategic functional groups necessitates a structured and logical screening cascade to elucidate the primary biological effects of this compound.

This document outlines a phased screening approach, beginning with broad-based assays to assess general cytotoxicity, followed by targeted screens for antimicrobial and enzyme-inhibitory activities. Each protocol is presented with an emphasis on the underlying scientific principles and the inclusion of self-validating controls to ensure data integrity.

The Screening Cascade: A Phased Approach to Discovery

A hierarchical screening strategy is essential for the efficient allocation of resources and for making informed decisions. The process begins with broad, cost-effective in vitro assays to identify any primary biological activity ("hits"). Positive results from this initial phase then warrant progression to more specific and complex secondary assays. This workflow ensures that only the most promising compounds advance, maximizing the potential for successful lead identification.[8]

Figure 1: A generalized workflow for the initial biological screening cascade.

Primary Screening Protocols

The initial phase of screening is designed to cast a wide net, identifying potential areas of biological activity. The following three assays form a robust foundation for the primary evaluation of this compound.

Foundational Cytotoxicity Screening: The MTT Assay

Causality Behind Experimental Choice: Before assessing specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of a compound. This establishes a therapeutic window and informs the concentration range for subsequent assays, preventing misleading results due to overt toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, reliable, and high-throughput colorimetric method for this purpose.[9] It measures the metabolic activity of cells by quantifying the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., HeLa - cervical, HepG2 - liver, A549 - lung) in appropriate media.

-

Seed cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[10]

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_treated / OD_control) * 100.

-

Plot the percentage of viability against the log concentration of the compound and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀) value.

-

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Carcinoma | 25.4 |

| HepG2 | Hepatocellular Carcinoma | 15.8 |

| A549 | Lung Carcinoma | 42.1 |

| HEK293 | Normal Kidney (Control) | > 100 |

Antimicrobial Activity Screening: Broth Microdilution Method

Causality Behind Experimental Choice: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents (e.g., fluoroquinolones).[13] Therefore, screening this compound for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

-

Preparation of Inoculum:

-

Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

-

Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the mid-logarithmic phase.

-

Adjust the inoculum density to approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

-

Plate Preparation:

-

In a sterile 96-well plate, add 50 µL of sterile broth to all wells.

-

Prepare a 2x concentrated stock of the test compound and perform two-fold serial dilutions down the columns of the plate, resulting in a concentration gradient.

-

-

Inoculation and Incubation:

-

Add 50 µL of the adjusted microbial inoculum to each well, bringing the final volume to 100 µL and achieving the target inoculum density.

-

Include a positive control (microbes, no compound) and a negative control (broth only, no microbes). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be used as a reference standard.

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as assessed by eye or with a plate reader.[15]

-

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Candida albicans | Fungal (Yeast) | 32 |

Enzyme Inhibition Screening

Causality Behind Experimental Choice: A vast number of drugs exert their therapeutic effects by inhibiting specific enzymes.[16][17] Quinolines, in particular, are known to inhibit various enzymes, including tyrosine kinases.[18][19] An initial broad screen against a representative enzyme class can quickly reveal if the compound has potential as an enzyme inhibitor. A general spectrophotometric assay provides a versatile and accessible method for this first pass.[20]

-

Reagent Preparation:

-

Prepare an assay buffer at the optimal pH and ionic strength for the target enzyme.

-

Prepare a stock solution of the purified target enzyme (e.g., a commercially available kinase or protease).

-

Prepare a stock solution of the enzyme's substrate, which produces a chromogenic product upon conversion.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Set up control wells:

-

100% Activity Control: Enzyme, substrate, and vehicle (DMSO).

-

Blank (No Enzyme) Control: Substrate and buffer only.

-

-

In the test wells, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period (e.g., 10-15 minutes) for the compound to bind to the enzyme.[20]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

-

Immediately place the plate in a spectrophotometer capable of kinetic measurements.

-

Monitor the increase in absorbance of the chromogenic product over time at the appropriate wavelength.

-

-

Data Analysis:

-

Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.

-

Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value, similar to the cytotoxicity assay analysis.

-

Data Interpretation and Hit-to-Lead Decision Making

The data from the primary screens must be integrated to make a rational decision on the compound's future. A compound is considered a "hit" if it shows significant activity in a desired assay (e.g., low MIC or IC₅₀) and an acceptable therapeutic window (i.e., it is significantly more potent in the target assay than in general cytotoxicity assays).

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. chemrj.org [chemrj.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. clyte.tech [clyte.tech]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. blog.biobide.com [blog.biobide.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Further SAR studies on 3,5-diamino-7-trifluoromethylquinolines as highly potent tyrosine kinase c-Met inhibitors: efforts to correct hERG inhibition - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. superchemistryclasses.com [superchemistryclasses.com]

Discovering New Bioactive Trifluoromethylquinoline Scaffolds: A Guide to Synthesis, Evaluation, and Optimization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its fusion of a benzene ring with a pyridine ring creates a privileged heterocyclic system with a broad spectrum of biological activities.[3][4] The strategic incorporation of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity, and augmenting binding affinity.[5][6] This guide provides a comprehensive technical overview of the discovery of novel bioactive trifluoromethylquinoline scaffolds, from foundational synthetic strategies to modern functionalization techniques and the elucidation of structure-activity relationships that drive the development of next-generation therapeutics.

The Strategic Importance of the Trifluoromethylquinoline Core

The quinoline nucleus is a recurring motif in numerous natural products and FDA-approved drugs, celebrated for its wide-ranging therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[7][8][9] The trifluoromethyl group, a bioisostere of the methyl group, offers unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced efficacy and bioavailability.[6][10] The combination of these two entities—the versatile quinoline scaffold and the modulating CF₃ group—creates a powerful platform for discovering potent and selective bioactive agents.[5]

Synthetic Pathways to Trifluoromethylquinoline Scaffolds

The rational design of bioactive molecules begins with robust and flexible synthetic strategies. The choice of synthetic route is critical, as it dictates the accessibility of diverse substitution patterns necessary for exploring structure-activity relationships (SAR).

Classical Condensation Reactions

Classic cyclization methods remain indispensable for constructing the fundamental quinoline core, often utilizing trifluoromethyl-substituted anilines as key starting materials.

2.1.1 The Conrad-Limpach Synthesis

This method is the preferred route for synthesizing 4-hydroxyquinoline (4-quinolone) scaffolds. It involves the condensation of a trifluoromethyl-substituted aniline with a β-ketoester.[11] The reaction proceeds via a Schiff base intermediate, followed by a high-temperature thermal cyclization.[12][13] The causality for employing this method lies in its directness to 4-hydroxyquinolines, which are pivotal intermediates for further derivatization, particularly at the 4-position.

Experimental Protocol: Conrad-Limpach Synthesis of 7-(Trifluoromethyl)-4-hydroxyquinoline

-

Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) and diethyl malonate (1.1 eq.) in a suitable high-boiling solvent (e.g., diphenyl ether).

-

Step 2: Heating: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid). Heat the mixture to 140-150°C for 2-3 hours to form the enamine intermediate, removing ethanol as it forms.

-

Step 3: Cyclization: Increase the temperature to approximately 250°C and maintain for 30-60 minutes to induce thermal cyclization.[12]

-

Step 4: Isolation: Cool the reaction mixture to room temperature. The product often precipitates. Dilute with hexane or petroleum ether, and collect the solid product by filtration.

-

Step 5: Purification: Wash the crude solid with the diluting solvent and then with a cold polar solvent (e.g., ethanol) to remove impurities. Recrystallize from a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to obtain the pure 4-hydroxy-7-(trifluoromethyl)quinoline.

Diagram: Conrad-Limpach Synthesis Workflow

Caption: Workflow of the Conrad-Limpach synthesis.

2.1.2 The Doebner-von Miller Reaction

This reaction is a powerful tool for synthesizing substituted quinolines from an α,β-unsaturated carbonyl compound and an aniline in the presence of an acid catalyst.[14][15] It is particularly valuable when the desired substitution pattern is not easily accessible through other means. The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones, adding to the method's versatility.[14] The choice of this reaction is justified by its ability to construct complex quinolines in a single pot from readily available starting materials.[16][17]

Diagram: Doebner-von Miller Reaction Mechanism

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Modern C-H Functionalization Strategies

Direct C-H functionalization has emerged as a step-economical and environmentally benign strategy for derivatizing the quinoline core.[18][19] These methods avoid the need for pre-functionalized substrates, allowing for the direct introduction of new substituents onto the quinoline ring. Palladium-catalyzed C-H activation, for example, enables the regioselective arylation, alkylation, or amination of the quinoline scaffold.[20] The choice to use C-H activation is driven by the desire for synthetic efficiency and the ability to access novel chemical space that is challenging to reach with classical methods.[18][21] Researchers have demonstrated that the regioselectivity can be controlled by the choice of catalyst, ligand, and directing group, enabling functionalization at specific C-H bonds (e.g., C5 or C8) of the quinoline ring.[20][22]

Biological Activities of Trifluoromethylquinoline Scaffolds

The true value of these scaffolds is realized through their diverse biological activities. Rigorous screening and mechanistic studies are essential to identify and optimize lead compounds.

Diagram: Bioactive Discovery Workflow

Caption: General workflow for bioactive scaffold discovery.

Anticancer Activity

Trifluoromethylquinolines have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[8][23] Numerous derivatives have been synthesized and evaluated against a range of human cancer cell lines.[24][25]

For instance, certain trifluoromethylquinoline derivatives incorporating a benzenesulfonamide moiety have shown potent cytotoxic activity, with some compounds exhibiting higher efficacy than the reference drug doxorubicin.[24] Molecular docking studies suggest that these compounds may act by inhibiting crucial signaling pathways, such as the PI3K pathway.[24] Other studies have identified trifluoromethylquinoline derivatives that function as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase and inducing apoptosis.[26]

Table 1: Selected Anticancer Activities of Trifluoromethylquinoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action | Reference |

| Benzenesulfonamide Hybrids | HeLa, HepG2 | < 5 | PI3K Inhibition | [24] |

| 2-Anilinoquinolines | A549 (Lung) | 3 - 4.5 | SGK1 Inhibition | [27] |

| Docetaxel Analogues | MCF-7-MDR (Resistant Breast) | 0.0088 | Enhanced Cytotoxicity | [25] |

| 7-Alkoxy-4-aminoquinolines | Various | < 1.0 | p53 Activation | [28] |

Antimicrobial Activity

The quinoline core is central to many antimicrobial drugs, and trifluoromethyl substitution can enhance this activity.[29][30] Derivatives have been developed that show promising efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[29][31] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, mirroring the action of fluoroquinolone antibiotics.[31]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Trifluoromethyl-Containing Scaffolds

| Compound Class | S. aureus (MRSA) | E. coli | C. albicans | Reference |

| Trifluoromethyl-Quinolones | Good Activity | Less Activity | Moderate Activity | [29] |

| Trifluoromethyl-Pyrazoles | 3.12 | > 16 | N/A | [32] |

| Trifluoro-Anilines | N/A | N/A | N/A | [33] |

Note: Data for Trifluoro-Anilines were primarily against Vibrio species.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and quinoline derivatives have been explored as potent anti-inflammatory agents.[34][35] Specific 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized that exhibit significant anti-inflammatory and analgesic properties in vivo.[36] Some of these compounds function as nitric oxide (NO)-releasing agents, which may contribute to their excellent gastrointestinal safety profile compared to traditional NSAIDs.[36] Other studies have focused on developing trifluoromethyl-containing pyrazole derivatives as selective COX-2 inhibitors.[37]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry and lead optimization.[38][39] For trifluoromethylquinoline scaffolds, SAR studies have revealed several key principles:

-

Position of the CF₃ Group: The location of the trifluoromethyl group on the quinoline ring is critical. For example, substitution at the 7-position is common in many bioactive compounds and can significantly influence activity.[24][36]

-

Substitution at the 4-Position: The 4-position is a key handle for derivatization. Attaching amino side chains or other functional groups at this position often leads to potent anticancer and anti-inflammatory agents.[8][28] SAR analysis has shown that the nature and length of these side chains are crucial for optimizing activity.[28]

-

Addition of Other Pharmacophores: Hybrid molecules that combine the trifluoromethylquinoline scaffold with other biologically active moieties (e.g., sulfonamides, pyrazoles, docetaxel) have yielded compounds with significantly enhanced potency and novel mechanisms of action.[24][25][37]

Future Perspectives and Conclusion

The discovery of new bioactive trifluoromethylquinoline scaffolds remains a vibrant and promising field of research. Future efforts will likely focus on several key areas:

-

Advanced Synthetic Methods: Further development of regioselective C-H functionalization and other modern synthetic techniques will enable more rapid and diverse library synthesis.[40][41]

-

Novel Biological Targets: The application of AI and machine learning in drug discovery will help identify new biological targets for these scaffolds, moving beyond traditional targets like kinases and topoisomerases.[42]

-

Combating Drug Resistance: Trifluoromethylquinolines represent a promising avenue for overcoming resistance to existing anticancer and antimicrobial drugs.[25][30]

-

Optimizing ADMET Properties: A continued focus on designing compounds with favorable drug-like properties will be essential for translating potent hits into clinical candidates.[5]

References

- 1. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. jptcp.com [jptcp.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. iipseries.org [iipseries.org]

- 17. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 34. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 40. researchgate.net [researchgate.net]

- 41. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 42. The latest trends in drug discovery | CAS [cas.org]

A Comprehensive Technical Guide to 3-Bromo-6-(trifluoromethyl)quinoline for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the strategic acquisition and application of specialized building blocks are paramount to innovation. Among these, 3-Bromo-6-(trifluoromethyl)quinoline stands out as a key intermediate, offering a versatile scaffold for the synthesis of novel chemical entities with significant therapeutic potential. This guide provides an in-depth analysis of its commercial sourcing, pricing landscape, and critical technical data, alongside field-proven insights into its application in synthetic chemistry.

Introduction to a Privileged Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] The presence of a bromine atom at the 3-position and a trifluoromethyl group at the 6-position endows this compound with unique reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] The electron-withdrawing trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1447953-13-0 | [2] |

| Molecular Formula | C10H5BrF3N | [2] |

| Molecular Weight | 276.05 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in common organic solvents such as alcohols, ethers, and ketones. Low solubility in water. | [3] |

Commercial Suppliers and Pricing Analysis

The procurement of high-quality reagents is a critical first step in any research endeavor. This compound is available from a range of specialized chemical suppliers. However, pricing and availability can vary significantly. Researchers should consider factors such as purity, quantity, lead time, and the supplier's quality control documentation.

Below is a comparative table of selected commercial suppliers. Please note that pricing is subject to change and may require a formal quotation from the supplier.

| Supplier | Product Name | Purity | Quantity | Price (USD) | CAS Number |

| CP Lab Safety | This compound | 98% | 250 mg | $317.80 | 1447953-13-0 |

| BLD Pharm | This compound | N/A | N/A | Inquire | 1447953-13-0 |

| Elsa Biotechnology Co., Ltd. | This compound | N/A | N/A | Inquire | 1447953-13-0 |

| Fluorochem | 8-Bromo-3-(trifluoromethyl)quinoline (Isomer) | 97% | 1 g | £137.00 | 917251-86-6 |

| Reagentia | 3-bromo-8-(trifluoromethyl)quinoline (Isomer) | N/A | 100 mg | €461.82 | 1059064-11-7 |

Note: Pricing for isomers is provided for comparative purposes and to indicate the general price range for this class of compounds.

Strategic Procurement Workflow

The process of acquiring a specialized chemical like this compound involves more than just a simple purchase. A systematic approach ensures that the procured material meets the stringent requirements of the intended research.

Caption: A logical workflow for the strategic procurement of specialized chemical reagents.

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound can provide valuable insights for process development or the synthesis of novel analogs. A common strategy for the synthesis of 3-bromoquinolines involves the regioselective bromination of a pre-formed quinoline ring or the construction of the quinoline ring with the bromine atom already in place. One effective method is the formal [4+2] cycloaddition of an N-aryliminium ion with a 1-bromoalkyne.[4]

A general representation of a synthetic approach is outlined below:

Caption: A conceptual synthetic pathway to this compound.

Key Applications in Synthetic Chemistry: Cross-Coupling Reactions

The true synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is an excellent site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the rapid diversification of the quinoline scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[5] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the 3-position of the quinoline ring.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) via syringe.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl compounds.[1][6] This reaction is particularly valuable for introducing primary or secondary amines at the 3-position of the quinoline core.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 90-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Safety and Handling

This compound, like many halogenated and trifluoromethylated aromatic compounds, should be handled with care in a well-ventilated fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7][8]

General Handling Precautions:

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its commercial availability, coupled with its reactivity in key cross-coupling reactions, makes it an attractive starting material for the development of novel compounds with a wide range of potential applications. This guide has provided a comprehensive overview of its procurement, properties, and synthetic applications, offering a solid foundation for researchers to effectively incorporate this important intermediate into their research programs. As with any specialized reagent, careful planning, sourcing, and handling are essential for successful and safe experimentation.

References

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Bromo-6-(trifluoromethoxy)quinoline , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Unveiling the Therapeutic Targets of Trifluoromethyl-Substituted Quinolines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's therapeutic potential by improving metabolic stability, membrane permeability, binding affinity, and oral bioavailability.[3][4] This guide provides an in-depth exploration of the known and potential therapeutic targets of trifluoromethyl-substituted quinolines across key disease areas. It further serves as a practical manual for researchers, detailing robust experimental methodologies for the deconvolution and validation of novel molecular targets, thereby empowering the next wave of drug discovery in this chemical space.

The Trifluoromethyl Group: A Bioisostere for Transformative Drug Design

The trifluoromethyl group is a powerful tool in drug design, often used as a bioisostere for chlorine atoms or a methyl group, yet it imparts unique properties.[3] Its strong electron-withdrawing nature and high lipophilicity significantly alter the physicochemical characteristics of the parent quinoline molecule.[4] This modification is not merely an incremental change; it can fundamentally shift the compound's pharmacokinetic and pharmacodynamic profile. For instance, the -CF3 group in Fluoxetine, a selective serotonin reuptake inhibitor, is critical for its ability to penetrate the brain efficiently.[3] This enhancement of key drug-like properties is a primary driver for the prevalence of trifluoromethyl-substituted quinolines in modern drug discovery campaigns.

Major Therapeutic Arenas and Associated Molecular Targets

Trifluoromethyl-substituted quinolines have demonstrated significant therapeutic efficacy across oncology, infectious diseases, and neurology. Their mechanisms of action, while diverse, often converge on critical regulatory proteins within these pathological processes.

Oncology: Targeting Aberrant Kinase Signaling and DNA Replication

In cancer therapy, these compounds are renowned for their ability to inhibit key signaling pathways that drive cellular proliferation and survival.[5]

-

Receptor Tyrosine Kinases (RTKs): A primary class of targets is the RTK family, particularly the Epidermal Growth Factor Receptor (EGFR).[5] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are trifluoromethyl-substituted quinazolines (a related scaffold) that function as potent EGFR tyrosine kinase inhibitors.[5] They operate by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream pro-survival pathways like the RAS/RAF/MEK/ERK cascade.[6]

-

DNA Topoisomerases: Certain fluoroquinolone derivatives have been shown to exhibit antitumor activity by poisoning human type II DNA topoisomerases.[7][8] This mechanism involves stabilizing the covalent complex between the enzyme and DNA, which leads to double-strand breaks during DNA replication and ultimately triggers apoptosis in rapidly dividing cancer cells.[6]

Table 1: Examples of Trifluoromethyl-Containing Quinoline/Quinazoline Derivatives and Their Oncological Targets

| Compound Class | Primary Target(s) | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| Gefitinib, Erlotinib | EGFR Tyrosine Kinase | Inhibition of ATP binding, blocking downstream signaling | Non-Small Cell Lung Cancer[5] |

| Lapatinib | EGFR, HER2 | Dual tyrosine kinase inhibition | HER2-Positive Breast Cancer[5] |

| Fluoroquinolone Analogs | Topoisomerase II | Stabilization of DNA-enzyme complex, inducing DNA breaks | Investigational Anticancer Agents[7] |

Caption: Inhibition of the EGFR signaling pathway by a trifluoromethyl-substituted quinoline.

Infectious Diseases: Disrupting Bacterial DNA Synthesis

The structural similarity of quinolines to the quinolone class of antibiotics has led to the development of potent antimicrobial agents. The trifluoromethyl group often enhances activity against drug-resistant strains.[9][10]

-

DNA Gyrase and Topoisomerase IV: The primary targets in bacteria are DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria).[9] These enzymes are essential for managing DNA supercoiling during replication. Trifluoromethyl-substituted quinolines inhibit these enzymes, leading to the stabilization of the enzyme-DNA complex, which ultimately causes lethal double-strand breaks in the bacterial chromosome.[9]

Caption: Mechanism of action for antimicrobial trifluoromethyl-substituted quinolines.

Neuroprotection and Anti-Inflammatory Action

Emerging research highlights the potential of these compounds in treating neurological disorders and inflammatory conditions.

-

Sodium Channels: Certain quinoline-derived trifluoromethyl alcohols have been identified as blockers of sodium channels.[11][12][13] By inhibiting the excessive influx of sodium ions that occurs during excitotoxicity, these compounds can reduce neuronal damage and have shown potential as both antiepileptic and analgesic agents.[11][13]

-

Inflammatory Pathway Modulators: The quinoline scaffold is present in molecules that target key inflammatory enzymes and receptors, such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[14] The specific target is highly dependent on the substitution pattern around the quinoline core.[14]

The Modern Workflow for Target Deconvolution

When a novel trifluoromethyl-substituted quinoline is identified through phenotypic screening, its molecular target is often unknown. Target deconvolution is the critical process of identifying this target, which is essential for understanding the mechanism of action and optimizing lead compounds.[15][16] Modern workflows integrate a suite of complementary techniques.

Foundational Strategy: Affinity-Based Proteomics

Affinity chromatography remains a cornerstone of target identification.[17][18] This method uses a modified version of the small molecule ("bait") to "fish" for its binding partners ("prey") from a complex protein mixture like a cell lysate.[15][19][20]

Caption: Experimental workflow for target identification using affinity chromatography.

Experimental Protocol: Small-Molecule Affinity Chromatography

-

Objective: To isolate and identify the protein targets of a bioactive trifluoromethyl-substituted quinoline.

-

Principle: The small molecule is covalently attached to a solid support matrix. This "affinity matrix" is then used to selectively capture binding proteins from a cell lysate. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[19][21]

-

Methodology:

-

Probe Synthesis: a. Perform Structure-Activity Relationship (SAR) studies to identify a non-essential position on the quinoline for linker attachment.[17] b. Synthesize an analog of the compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester). c. Covalently couple the linker-modified compound to an activated solid support, such as NHS-activated agarose beads.[21]

-

Protein Extraction: a. Harvest cultured cells (e.g., a cancer cell line sensitive to the compound) and wash with cold phosphate-buffered saline (PBS). b. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris. Retain the supernatant.

-

Affinity Capture: a. Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. b. Control: In parallel, incubate lysate with unconjugated beads (negative control) and with beads in the presence of an excess of the free, unconjugated compound (competition control).[18]

-

Washing and Elution: a. Pellet the beads by gentle centrifugation and discard the supernatant. b. Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.[16] c. Elute the bound proteins by incubating the beads with an elution buffer (e.g., containing a high concentration of the free compound, or a denaturing agent like SDS sample buffer).[18]

-

Analysis: a. Separate the eluted proteins using 1D SDS-PAGE. b. Visualize protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby). c. Excise bands that are present in the experimental lane but absent or significantly reduced in the control lanes. d. Submit the excised bands for in-gel tryptic digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

-

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Verifying that a compound binds its target within the complex environment of a living cell is a critical validation step.[22] CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[23][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of a trifluoromethyl-substituted quinoline to its putative target in intact cells.

-

Principle: The binding of a ligand (the drug) to its target protein typically increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at different temperatures can be quantified to measure this thermal shift.[25][26]

-

Methodology:

-

Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the quinoline compound at a desired concentration (e.g., 10x IC50) or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours under normal culture conditions.

-

Thermal Challenge: a. Harvest the treated cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments). One aliquot should be kept at room temperature as a non-heated control.[25]

-

Cell Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. b. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[26]

-

Protein Quantification: a. Carefully transfer the supernatant (containing the soluble protein) to a new tube. b. Quantify the amount of the specific target protein in each sample using a suitable detection method, such as Western blotting or ELISA.

-

Data Analysis: a. Plot the relative amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples. b. A shift of the melting curve to the right (higher temperature) in the compound-treated sample indicates thermal stabilization and confirms target engagement.[24]

-

Caption: Workflow for confirming in-cell target engagement using CETSA.

High-Throughput Profiling: Kinome Scanning

Since many trifluoromethyl-substituted quinolines target kinases, assessing their selectivity across the entire kinome is crucial for understanding potential off-target effects and polypharmacology.[5][27]

-

Kinome Profiling Services: Specialized contract research organizations offer services to screen compounds against large panels of hundreds of purified kinases.[27][28][29][30] These assays typically measure the inhibition of kinase activity at a fixed ATP concentration.

-

Data Interpretation: The results are often presented as a percentage of inhibition at a given compound concentration or as IC50 values. This provides a selectivity profile, highlighting the primary target(s) and any significant off-targets, which is invaluable for lead optimization and predicting potential toxicities.[30]

Conclusion and Future Perspectives

The trifluoromethyl-substituted quinoline scaffold is a validated and highly fruitful starting point for the development of novel therapeutics. While established targets like EGFR and bacterial topoisomerases continue to be relevant, the future lies in the application of modern target deconvolution methodologies to uncover novel mechanisms of action. The integration of affinity-based proteomics for initial discovery, label-free biophysical methods like CETSA for in-cell validation, and large-scale 'omics' approaches like kinome profiling provides a powerful, self-validating system for drug development professionals. By understanding not only what a compound does but how it does it at a molecular level, researchers can more rationally design the next generation of safer and more effective medicines.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. news-medical.net [news-medical.net]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 28. KinomePro - Pamgene [pamgene.com]

- 29. assayquant.com [assayquant.com]

- 30. Kinome Profiling - Oncolines B.V. [oncolines.com]

Methodological & Application

The Strategic Application of 3-Bromo-6-(trifluoromethyl)quinoline in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. The strategic incorporation of a bromine atom at the 3-position and a trifluoromethyl group at the 6-position endows the 3-Bromo-6-(trifluoromethyl)quinoline scaffold with a unique combination of chemical reactivity and pharmacological potential, making it a highly valuable building block for medicinal chemists.

The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and enhanced lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[3] Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence ligand-receptor interactions. The bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of powerful cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space around the quinoline core, a critical aspect of modern lead optimization.[4]

This comprehensive guide provides detailed application notes and experimental protocols for leveraging this compound in medicinal chemistry, with a particular focus on its application in the development of targeted therapies, most notably kinase inhibitors for oncology.

Core Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has emerged as a particularly promising platform for the design of potent and selective kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The quinoline core can effectively mimic the adenine region of ATP, the natural substrate for kinases, thus enabling competitive inhibition at the enzyme's active site. The strategic functionalization of the 3-position allows for the introduction of various substituents that can extend into and interact with specific pockets within the kinase domain, thereby conferring selectivity for a particular kinase target.

Our in-field experience and a review of the current literature indicate that derivatives of this compound are particularly well-suited for targeting several key receptor tyrosine kinases implicated in cancer progression, including:

-

c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is associated with tumor growth, invasion, and metastasis in a variety of cancers.[7][8]

-